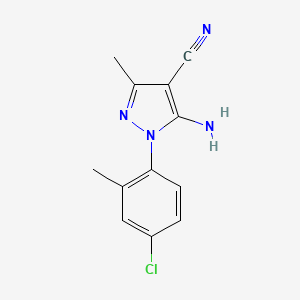

5-Amino-1-(4-chloro-2-methylphenyl)-3-methylpyrazole-4-carbonitrile

Description

Properties

IUPAC Name |

5-amino-1-(4-chloro-2-methylphenyl)-3-methylpyrazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN4/c1-7-5-9(13)3-4-11(7)17-12(15)10(6-14)8(2)16-17/h3-5H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXHXLGJAFGWRIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)N2C(=C(C(=N2)C)C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(4-chloro-2-methylphenyl)-3-methylpyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-2-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with ethyl cyanoacetate under basic conditions to yield the desired pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(4-chloro-2-methylphenyl)-3-methylpyrazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be employed.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to 5-amino pyrazoles exhibit significant anticancer properties. For instance, derivatives targeting Aurora kinases have been developed, with some entering clinical trials. The mechanism often involves inhibition of critical cell cycle regulators, leading to apoptosis in cancer cells. A notable study demonstrated that modifications in the pyrazole ring enhance selectivity towards cancerous cells while minimizing effects on normal cells .

Antimicrobial Properties

Several studies have reported that pyrazole derivatives possess antimicrobial activity. For example, a related compound was shown to inhibit bacterial growth effectively, suggesting that 5-amino-1-(4-chloro-2-methylphenyl)-3-methylpyrazole-4-carbonitrile could be explored for developing new antibiotics .

Agricultural Applications

Herbicide Development

Compounds with a pyrazole backbone have been investigated for their herbicidal properties. Research has shown that certain derivatives can inhibit the growth of specific weed species while being less harmful to crops. This selectivity is crucial for developing sustainable agricultural practices .

Pesticide Formulations

The compound's structure allows it to interact with biological targets in pests, making it a candidate for pesticide development. Studies have indicated that pyrazole derivatives can disrupt metabolic pathways in insects, leading to effective pest control strategies .

Biochemical Research

Biochemical Assays

this compound can serve as a biochemical tool in research settings. Its ability to inhibit specific enzymes or receptors allows researchers to study various biological processes. For instance, its use as an antagonist in neuropeptide Y (NPY) receptor studies has provided insights into neurobiology and potential treatments for metabolic disorders .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Research

In a study published by the Beilstein Journal of Organic Chemistry, researchers synthesized various pyrazole derivatives and tested their efficacy against cancer cell lines. The results indicated that modifications on the pyrazole ring significantly enhanced anticancer activity compared to non-modified counterparts .

Case Study 2: Agricultural Application

A research team evaluated the herbicidal efficacy of several pyrazole compounds against common agricultural weeds. The findings demonstrated that specific substitutions on the pyrazole ring led to increased selectivity and potency against target weeds while preserving crop health .

Mechanism of Action

The mechanism of action of 5-Amino-1-(4-chloro-2-methylphenyl)-3-methylpyrazole-4-carbonitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Core

Table 1: Structural Analogues with Substituent Differences

Key Observations :

- Electron-Withdrawing Groups : Chloro and trifluoromethyl substituents (e.g., fipronil) improve insecticidal activity by enhancing binding to GABA receptors .

- Electron-Donating Groups : Methoxy or methyl groups (e.g., p-tolyl derivative) increase solubility but may reduce target affinity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Lipophilicity : Chloro and trifluoromethyl groups increase LogP, favoring membrane penetration but reducing aqueous solubility.

- Polar Groups: Amino substituents (e.g., 4-aminophenyl derivative) improve solubility via hydrogen bonding .

Biological Activity

5-Amino-1-(4-chloro-2-methylphenyl)-3-methylpyrazole-4-carbonitrile is a compound of significant interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications based on diverse scientific literature.

- Molecular Formula : C11H10ClN5

- Molecular Weight : 241.68 g/mol

- CAS Number : 58791-81-4

Biological Activity Overview

The compound exhibits a range of biological activities, particularly in the fields of anti-inflammatory, anticancer, and antimicrobial effects. The following sections detail specific activities and findings from various studies.

Anticancer Activity

Several studies have investigated the anticancer potential of pyrazole derivatives, including this compound.

Research Findings:

- Cell Line Studies : In vitro studies showed that this compound has significant cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The IC50 values reported for these cell lines are approximately 0.39 µM and 0.46 µM, respectively .

- Mechanism of Action : The compound has been shown to inhibit key signaling pathways involved in cell proliferation and survival, including the Aurora-A kinase pathway, which is crucial for mitotic progression .

Anti-inflammatory Activity

Research indicates that pyrazole derivatives can exhibit anti-inflammatory properties by modulating inflammatory cytokines and pathways.

Key Observations:

- Inhibition of Cytokine Production : Studies suggest that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been explored, with promising results against various pathogens.

Findings:

- Broad-spectrum Activity : Laboratory tests have demonstrated that this compound exhibits antimicrobial effects against both Gram-positive and Gram-negative bacteria, indicating its potential use as an antimicrobial agent .

Case Studies

- Study on Anticancer Effects : A study conducted by Wei et al. evaluated several pyrazole derivatives for their anticancer activity and found that compound variants similar to this compound displayed significant growth inhibition in tumor cell lines .

- Inflammation Model Study : In a murine model of inflammation, treatment with this compound resulted in reduced paw swelling and decreased levels of inflammatory markers, suggesting its therapeutic potential in inflammatory diseases .

Q & A

Q. What are the standard protocols for synthesizing 5-Amino-1-(4-chloro-2-methylphenyl)-3-methylpyrazole-4-carbonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-component reactions (MCRs) involving hydrazine derivatives, ketones, and nitriles. A typical procedure involves refluxing reactants in ethanol or DMSO under microwave irradiation (MW) with ammonium acetate as a catalyst to improve yields (up to 89%) . Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMSO), temperature (ambient to reflux), and catalyst loading. Post-synthesis purification is achieved via recrystallization from ethanol or aqueous ethanol, avoiding column chromatography .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- 1H/13C NMR : Focus on pyrazole ring protons (δ 1.83–2.14 ppm for CH3 groups) and aromatic protons (δ 7.22–7.85 ppm for substituted phenyl rings) .

- IR : Identify NH2 stretches (~3400 cm⁻¹), CN (2193 cm⁻¹), and C=N (1465 cm⁻¹) .

- TOF-MS : Confirm molecular ion peaks and fragmentation patterns to verify purity .

Q. How can researchers resolve contradictions in melting point data across studies?

- Methodological Answer : Discrepancies in reported melting points (e.g., 160°C vs. 158–160°C ) may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify polymorphs and ensure purity via HPLC (≥95% by area normalization). Cross-validate with single-crystal XRD to correlate thermal stability with crystal packing .

Advanced Research Questions

Q. What strategies are effective for determining the crystal structure of pyrazole-carbonitrile derivatives, and how do hydrogen-bonding networks influence their stability?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical. Dissolve the compound in DMSO (10 mg/mL) and allow slow evaporation at ambient temperature to grow crystals . Analyze intermolecular interactions (e.g., N–H···N hydrogen bonds) using software like CrysAlis PRO . For example, N2–C3–C8 angles (121.06°) and C3A–C4–C12 (110.49°) reveal steric effects from the 4-chloro-2-methylphenyl group .

Q. How can computational modeling predict the biological activity of this compound, and what target proteins are most relevant?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against carbonic anhydrase isoforms (CAH1, CAH2) or prostaglandin synthases (PGH1, PGH2), which show affinity for pyrazole-carbonitrile scaffolds . Use density functional theory (DFT) to calculate electrostatic potential maps, focusing on the electron-deficient carbonitrile group for nucleophilic attack predictions .

Q. What experimental designs are recommended for analyzing by-product formation during synthesis, and how can impurities be minimized?

- Methodological Answer : Monitor reactions using LC-MS at 30-minute intervals to detect intermediates (e.g., hydrazone derivatives). Common by-products include uncyclized precursors or oxidized species. Minimize impurities by controlling reaction pH (6–7) and using anhydrous solvents. TLC (silica gel, ethyl acetate/hexane 3:7) can track progress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.